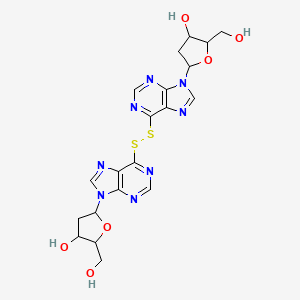
5,5'-(6,6'-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) is a complex organic compound featuring a unique structure that includes purine rings, disulfide linkages, and tetrahydrofuran moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) typically involves multiple steps:
Formation of Purine Rings: The purine rings are synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Disulfide Linkage Formation: The disulfide bonds are introduced by oxidizing thiol groups present on the purine rings.
Tetrahydrofuran Attachment: The tetrahydrofuran moieties are attached via nucleophilic substitution reactions, where hydroxyl groups react with appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide linkages, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the disulfide bonds can yield thiol groups.
Substitution: The hydroxyl groups on the tetrahydrofuran moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted Tetrahydrofuran Derivatives: From nucleophilic substitution reactions.
科学研究应用
5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) has several applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving purine metabolism.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The compound exerts its effects through interactions with various molecular targets:
Molecular Targets: Enzymes involved in purine metabolism, such as xanthine oxidase.
Pathways Involved: The compound may inhibit or modulate enzymatic activities, leading to altered biochemical pathways.
相似化合物的比较
Similar Compounds
6,6’-(9H-Fluorene-9,9-diyl)bis(2-naphthol): Another compound with disulfide linkages and aromatic rings.
9H-Purine-2,6-diamine: A simpler purine derivative with potential biological activity.
Uniqueness
5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) is unique due to its combination of purine rings, disulfide linkages, and tetrahydrofuran moieties, which confer distinct chemical and biological properties.
属性
CAS 编号 |
23520-99-2 |
|---|---|
分子式 |
C20H22N8O6S2 |
分子量 |
534.6 g/mol |
IUPAC 名称 |
5-[6-[[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C20H22N8O6S2/c29-3-11-9(31)1-13(33-11)27-7-25-15-17(27)21-5-23-19(15)35-36-20-16-18(22-6-24-20)28(8-26-16)14-2-10(32)12(4-30)34-14/h5-14,29-32H,1-4H2 |
InChI 键 |
NXMAXYGCTAAAKY-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(OC1N2C=NC3=C2N=CN=C3SSC4=NC=NC5=C4N=CN5C6CC(C(O6)CO)O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


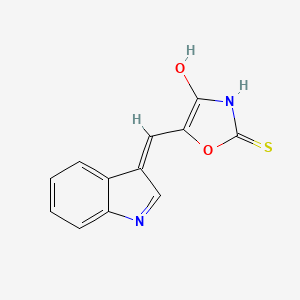
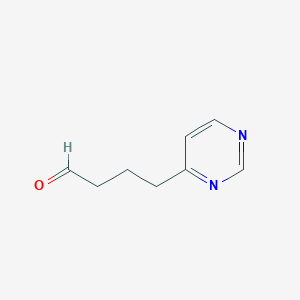


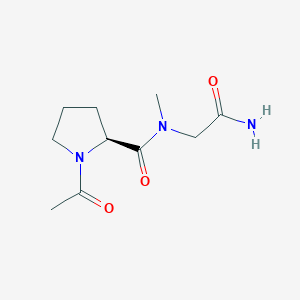
![N''-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine](/img/structure/B12915348.png)
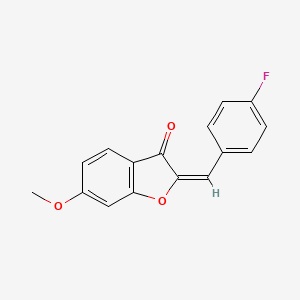
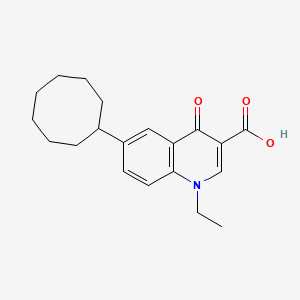
![4-{[6-(Methylsulfanyl)-9h-purin-9-yl]amino}butane-1,2,3-triol](/img/structure/B12915365.png)
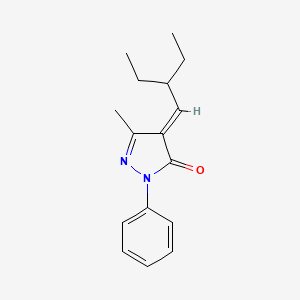
![Acetamide, 2-(pentylthio)-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B12915370.png)
![7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione](/img/structure/B12915376.png)
![5-Methyl-2-[2-(phenylsulfanyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12915382.png)

